

Commercial availability of 3-Chloro-4-(hydroxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-4-(hydroxymethyl)phenylboronic acid

Cat. No.: B1430783

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-4-(hydroxymethyl)phenylboronic acid**: Commercial Availability, Synthesis, and Applications

Introduction

3-Chloro-4-(hydroxymethyl)phenylboronic acid is a specialized bifunctional organic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure, featuring a boronic acid group, a chloro substituent, and a hydroxymethyl group on a phenyl ring, makes it a versatile building block for creating complex molecular architectures. Boronic acids are a class of compounds known for their unique reactivity, particularly in palladium-catalyzed cross-coupling reactions, and their ability to reversibly bind with diols.^{[1][2]} This guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and key applications of **3-Chloro-4-(hydroxymethyl)phenylboronic acid** for professionals in drug development and scientific research.

Commercial Availability and Procurement

3-Chloro-4-(hydroxymethyl)phenylboronic acid is readily available from several specialized chemical suppliers. Researchers can procure this reagent in various purities and quantities, typically for research and development purposes only and not for direct medical or consumer use.^[3] The commercial availability ensures that this building block is accessible for

incorporation into discovery and development pipelines without the immediate need for custom synthesis.

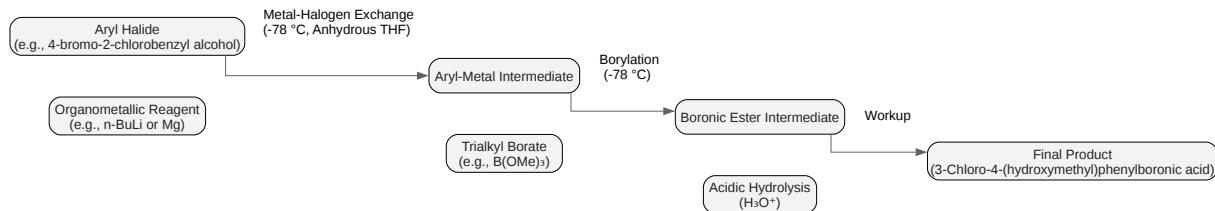
Table 1: Commercial Supplier Information

Supplier	CAS Number	Purity	Molecular Formula
Sigma-Aldrich (Ambeed, Inc.)	1190875-60-5	Not Specified	C ₇ H ₈ BClO ₃
Capot Chemical	1190875-60-5	Not Specified	C ₇ H ₈ BClO ₃
Boroncore	1190875-60-5	Not Specified	C ₇ H ₈ BClO ₃
Apollo Scientific	1190875-60-5	Not Specified	C ₇ H ₈ BClO ₃
BLDpharm	182344-13-4	98%	C ₆ H ₆ BClO ₃
Chem-Impex	182344-13-4	97-105%	C ₆ H ₆ BClO ₃

*Note: Some suppliers list the related compound, 3-Chloro-4-hydroxyphenylboronic acid (CAS 182344-13-4), which lacks the methyl group of the hydroxymethyl moiety.[4][5] It is crucial for researchers to verify the exact structure and CAS number when ordering.

Physicochemical Properties

Understanding the fundamental properties of a reagent is critical for its proper handling, storage, and application in experimental design.


Table 2: Key Physicochemical Properties

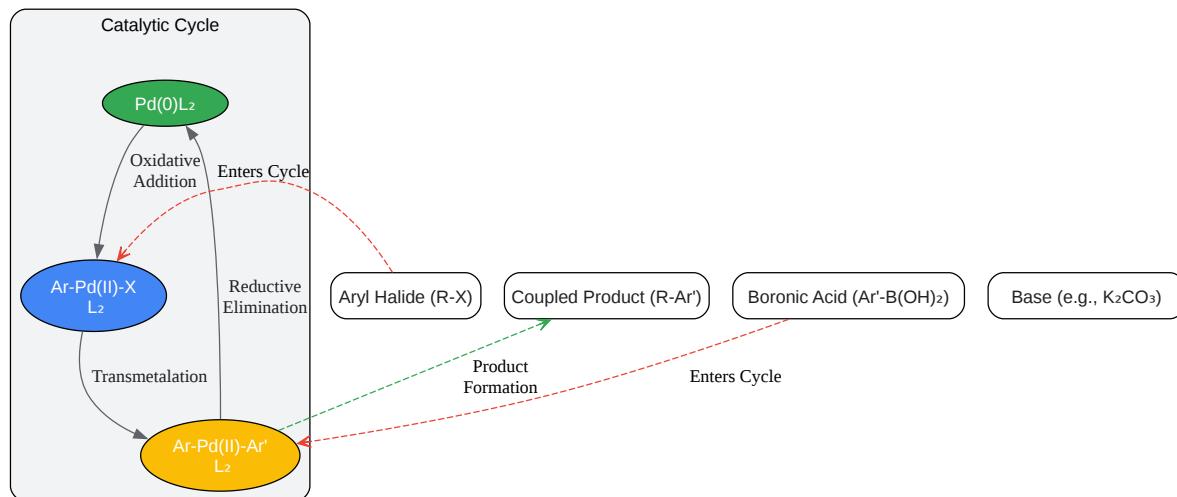
Property	Value	Source
CAS Number	1190875-60-5	[6] [7] [8] [9]
Molecular Formula	C ₇ H ₈ BClO ₃	[8] [9]
Molecular Weight	186.4 g/mol	[6] [8]
Appearance	Typically a white to pale yellow powder.	[5]
Storage Conditions	Store at 2 - 8 °C.	[5]

Synthesis Pathway: A General Approach

While specific, detailed synthesis routes for **3-Chloro-4-(hydroxymethyl)phenylboronic acid** are proprietary to manufacturers, a general and widely established method for preparing arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[\[1\]](#)[\[10\]](#)

Experimental Rationale: The synthesis must be conducted under anhydrous (water-free) conditions because organometallic intermediates are highly reactive towards water. The reaction is performed at very low temperatures (e.g., -78 °C) to control the reactivity of the organolithium or Grignard reagent and prevent unwanted side reactions.[\[10\]](#) The subsequent hydrolysis step in an acidic medium is necessary to convert the boronic ester intermediate into the final boronic acid.[\[1\]](#)

[Click to download full resolution via product page](#)


Caption: General workflow for arylboronic acid synthesis.

Key Applications in Research & Drug Development

The utility of **3-Chloro-4-(hydroxymethyl)phenylboronic acid** stems from its unique combination of reactive sites, which can be addressed selectively in multi-step syntheses.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate.^{[1][5]} This reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. The chloro and hydroxymethyl groups on the ring can be used for further functionalization after the C-C bond is formed.

[Click to download full resolution via product page](#)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Building Block in Medicinal Chemistry

Boron-containing compounds have gained significant traction in drug discovery, highlighted by the FDA approval of drugs like the proteasome inhibitor bortezomib for treating multiple myeloma.[11][12] While boronic acids themselves can be pharmacologically active, compounds like **3-Chloro-4-(hydroxymethyl)phenylboronic acid** are more frequently used as intermediates to build larger, more complex molecules. Its functional groups allow for sequential, controlled modifications, making it an ideal scaffold for generating libraries of related compounds for screening against biological targets.[13] For example, the

hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, while the boronic acid is used for a key coupling step.

Phenylboronic Acid-Based Functional Materials

Phenylboronic acids (PBAs) are being explored for creating functional materials for biomedical applications, such as cell imaging and targeted drug delivery.[14] PBAs can form reversible covalent bonds with diol-containing molecules, such as sialic acids that are often overexpressed on the surface of cancer cells.[14] This interaction provides a targeting mechanism. By modifying functional materials with PBA derivatives, researchers can design systems that selectively accumulate at tumor sites.[14]

Conclusion

3-Chloro-4-(hydroxymethyl)phenylboronic acid is a commercially accessible and highly valuable reagent for chemical and pharmaceutical research. Its strategic placement of chloro, hydroxymethyl, and boronic acid functional groups provides chemists with multiple avenues for molecular elaboration. From its foundational role in robust C-C bond-forming reactions to its application as a key building block in the synthesis of potential therapeutic agents, this compound represents an important tool for advancing the frontiers of drug discovery and materials science.

References

- **3-Chloro-4-(hydroxymethyl)phenylboronic acid**, 97% Purity, C7H8BClO3, 1 gram. Thermo Scientific.
- (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid - Sigma-Aldrich. Sigma-Aldrich.
- (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid - Sigma-Aldrich. Sigma-Aldrich.
- BD167865182344-13-4boronic acid - BLDpharm. BLDpharm.
- 3-Chloro-4-hydroxyphenylboronic acid - Chem-Impex. Chem-Impex.
- 3-Chlorophenylboronic acid synthesis - ChemicalBook. ChemicalBook.
- [3-chloro-4-(hydroxymethyl)phenyl]boronic acid - Sigma-Aldrich. Sigma-Aldrich.
- Specifications of (3-chloro-4-(hydroxymethyl)phenyl)boronic acid - Capot Chemical. Capot Chemical.
- 1190875-60-5 | **3-Chloro-4-(hydroxymethyl)phenylboronic acid** - Boroncore. Boroncore.
- [3-Chloro-4-(hydroxymethyl)phenyl]boronic acid - CymitQuimica. CymitQuimica.
- Phenylboronic acid:Synthesis,reactions - ChemicalBook. ChemicalBook.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
- Boron-Containing Pharmacophore | MIT Technology Licensing Office. MIT.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. PubMed Central.
- Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - NIH.
- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC. PubMed Central.
- How can 3-(Hydroxymethyl) Phenylboronic Acid be used to synthesize Pacritinib? - FAQ. Autech.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 3. calpaclab.com [calpaclab.com]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 7. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 8. capotchem.com [capotchem.com]
- 9. 1190875-60-5 | 3-Chloro-4-(hydroxymethyl)phenylboronic acid | Boroncore [boroncore.com]
- 10. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial availability of 3-Chloro-4-(hydroxymethyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1430783#commercial-availability-of-3-chloro-4-hydroxymethyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com